molecular formula C23H19NO3S B2604065 1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797642-61-5

1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2604065
CAS RN: 1797642-61-5
M. Wt: 389.47
InChI Key: DNKXEEBUDDGWOW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiophene group, a benzoyl group, and a spiro[isobenzofuran-1,3’-piperidin] group . Thiophene is a five-membered heterocyclic compound with four carbon atoms and a sulfur atom . The benzoyl group is a functional group characterized by a benzene ring connected to a carbonyl group . Spiro compounds are typically organic compounds that have two or more rings that share only one atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing thiophene and benzoyl compounds. For example, thiophene compounds can be synthesized from 1,3-diketones and elemental sulfur . Benzoyl compounds can be synthesized through the Friedel-Crafts acylation, a reaction that involves the acylation of aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the thiophene group could potentially make the compound aromatic and relatively stable . The benzoyl group could confer reactivity due to the presence of the carbonyl group .

Scientific Research Applications

Sigma Ligand Research

1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives have been studied extensively as sigma ligands, showing high affinity for sigma 2 binding sites. These compounds demonstrate varying affinities based on the structural factors, particularly the N-substituent and the position of substituents in the benzene ring (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Several derivatives of this compound have been synthesized with potential applications as central nervous system agents. This includes studies on derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, which have shown marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Compounds containing the spiro-substituted piperidine structure derived from this compound have been explored as neurokinin receptor antagonists. These compounds, such as YM-35375, have shown potent inhibitory activity against neurokinin-induced bronchoconstriction in animal models (Kubota et al., 1998).

Spirocyclic Sigma Receptor Ligands

Thiophene bioisosteres of spirocyclic sigma receptor ligands have been developed, featuring high potency and selectivity for sigma receptors. These compounds, including N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans], show significant affinity for sigma receptors and potential sigma 1 antagonistic activity in animal assays (Oberdorf et al., 2008).

Antihypertensive and Diuretic Properties

Some derivatives of this compound have shown species-specific antihypertensive and diuretic activities in animal models. This includes compounds like Benzenesulfenamide 3 (Klioze & Novick, 1978).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound is used as a drug, the mechanism of action would depend on the drug’s specific biological target .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. For example, many thiophene and benzoyl compounds are hazardous and require careful handling .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

1'-(4-thiophen-3-ylbenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c25-21(17-8-6-16(7-9-17)18-10-13-28-14-18)24-12-3-11-23(15-24)20-5-2-1-4-19(20)22(26)27-23/h1-2,4-10,13-14H,3,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKXEEBUDDGWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)C4=CSC=C4)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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